1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C24H30N4OS and its molecular weight is 422.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives, including structures similar to the compound , have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds demonstrate moderate to significant in vitro activities against various microbial strains, comparing favorably to standard drugs like chloramphenicol and fluconazole. This indicates their potential application in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
Antiviral Activity
Further research into similar piperazine derivatives has shown promise in antiviral applications, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and HIV-2. This suggests the compound's structural framework may be adaptable for treating viral infections (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Electrochemical Synthesis Applications
Electrochemical synthesis methods utilizing derivatives of the compound have been explored for creating novel arylthiobenzazoles, highlighting the compound's versatility in synthetic organic chemistry and potential in generating new chemical entities (Amani & Nematollahi, 2012).
Anti-Inflammatory and Analgesic Activities
The synthesis and evaluation of derivatives have also shown promising anti-inflammatory and analgesic properties. Such activities point towards the potential therapeutic applications of these compounds in treating inflammation and pain, with some showing higher efficacy than standard drugs in preclinical models (Ahmed, Molvi, & Khan, 2017).
Anticancer Activity
Research into piperazine and benzimidazole derivatives has revealed significant anticancer activities against various cancer cell lines, suggesting potential applications in oncology. These compounds' modes of action and efficacy against specific cancer types are areas of ongoing investigation (Boddu et al., 2018).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their role as corrosion inhibitors, demonstrating significant efficacy in protecting metals in corrosive environments. This application is crucial in industries like petroleum and chemical manufacturing, where material longevity and integrity are paramount (Yadav et al., 2016).
Properties
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS/c1-18(2)30-20-10-8-19(9-11-20)16-24(29)28-14-12-27(13-15-28)17-23-25-21-6-4-5-7-22(21)26(23)3/h4-11,18H,12-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTBECRKIRIPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.